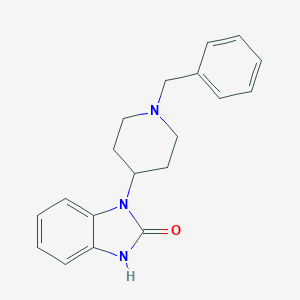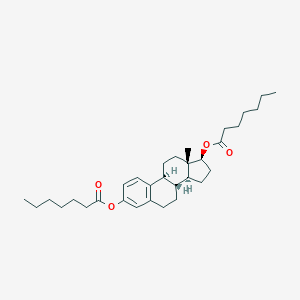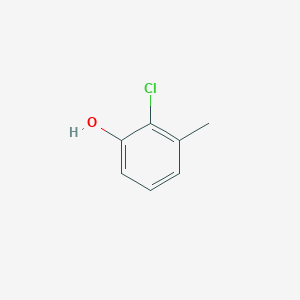
Ácido 3-acético de rodanina
Descripción general
Descripción
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, also known as 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a useful research compound. Its molecular formula is C5H5NO3S2 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antidiabética
Los derivados del ácido 3-acético de rodanina han sido reconocidos por su potencial para tratar la diabetes. Uno de los productos farmacéuticos comercializados, Epalrestat, es un derivado del ácido 3-acético de rodanina que se utiliza en Japón desde 1992 para el tratamiento de complicaciones diabéticas, especialmente la neuropatía periférica . Funciona como un inhibidor de la reductasa de aldosa, una enzima clave en la vía del poliol del metabolismo de la glucosa en condiciones de hiperglucemia .
Propiedades antibacterianas y antifúngicas
Se ha encontrado que los derivados de la rodanina, incluido el ácido 3-acético de rodanina, poseen actividades antibacterianas y antifúngicas significativas. Una serie de derivados del ácido 3-acético de rodanina sintetizados por Miao et al. demostraron una notable actividad antibacteriana contra bacterias grampositivas, incluidos aislados clínicos multirresistentes a los fármacos .
Potencial antineoplásico (anticancerígeno)
Los compuestos de rodanina se han explorado por sus propiedades antineoplásicas. La variedad estructural de los derivados de la rodanina permite el desarrollo de compuestos con un amplio espectro de actividades farmacológicas, incluidos posibles efectos anticancerígenos .
Aplicaciones pesticidas
Las actividades biológicas de los derivados de la rodanina se extienden a las aplicaciones pesticidas. Su capacidad para interferir con varios procesos biológicos los convierte en candidatos para el desarrollo de nuevos pesticidas .
Química de coordinación
El ácido 3-acético de rodanina se ha utilizado para sintetizar compuestos de coordinación con metales de transición. Estos compuestos se han estudiado por sus propiedades estructurales y aplicaciones potenciales en varios campos, incluida la ciencia de los materiales y la catálisis .
Sensibilizadores en células solares sensibilizadas con tinte
Las unidades de ácido 3-acético de rodanina se han incorporado a tintes orgánicos con una estructura D-π-D-π-A, que se utilizan como sensibilizadores en células solares sensibilizadas con tinte. Estos sensibilizadores, especialmente cuando se combinan con unidades de tiofeno, exhiben altos coeficientes de extinción molar, lo que los hace eficientes en la conversión de energía solar en electricidad .
Mecanismo De Acción
Rhodanine-3-acetic acid, also known as Rhodanine-N-acetic acid, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, or 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a compound of interest in the field of medicinal chemistry due to its diverse biological activities .
Target of Action
Rhodanine-3-acetic acid has been found to interact with various targets. It is known to inhibit copper corrosion in acidic media . In the context of biological activity, it has been used in the synthesis of compounds that interact with transition metals .
Mode of Action
The mode of action of Rhodanine-3-acetic acid involves its interaction with its targets. For instance, in the case of transition metals, Rhodanine-3-acetic acid coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand .
Biochemical Pathways
It is known that the compound and its derivatives have a broad range of properties mainly associated with biological activity .
Result of Action
The molecular and cellular effects of Rhodanine-3-acetic acid’s action are dependent on its targets. For example, when used as an inhibitor for copper corrosion, it can prevent the degradation of copper surfaces . In a biological context, its derivatives have been associated with antimicrobial and antidiabetic activities .
Action Environment
The action, efficacy, and stability of Rhodanine-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s ability to inhibit copper corrosion may be affected by the acidity of the environment . In a biological context, the compound’s activity can be influenced by factors such as pH, temperature, and the presence of other molecules.
Análisis Bioquímico
Biochemical Properties
Rhodanine-3-acetic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been found that the effect of drugs can be intensified if they were introduced in the form of metal complexes . It coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand . Various derivatives with antimicrobial and antidiabetic activities have been synthesized .
Cellular Effects
Rhodanine-3-acetic acid has effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found to exhibit attractive antidiabetic properties .
Molecular Mechanism
The mechanism of action of Rhodanine-3-acetic acid involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a crucial metabolic enzyme in the polyol pathway, responsible for converting glucose to sorbitol in tissues independently of insulin .
Temporal Effects in Laboratory Settings
The effects of Rhodanine-3-acetic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is important .
Dosage Effects in Animal Models
The effects of Rhodanine-3-acetic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Rhodanine-3-acetic acid is involved in metabolic pathways . It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels . It is a crucial metabolic enzyme in the polyol pathway .
Transport and Distribution
The transport and distribution of Rhodanine-3-acetic acid within cells and tissues are important aspects of its function . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Rhodanine-3-acetic acid and any effects on its activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRMXPSUZIYDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063986 | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5718-83-2 | |
| Record name | 3-(Carboxymethyl)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine-N-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-thioxo-4-oxothiazolidine)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

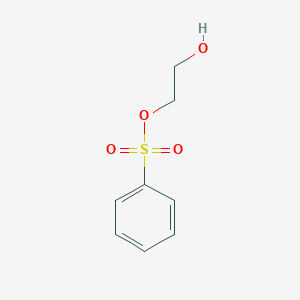
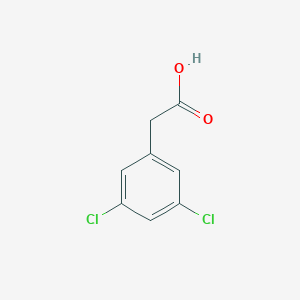
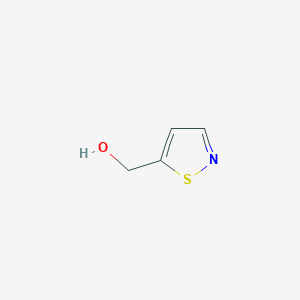
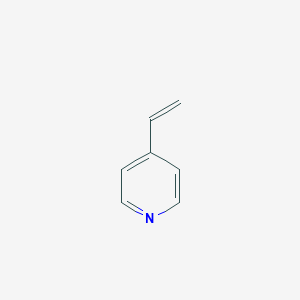
![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
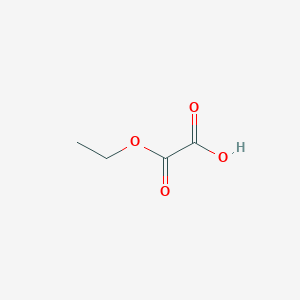
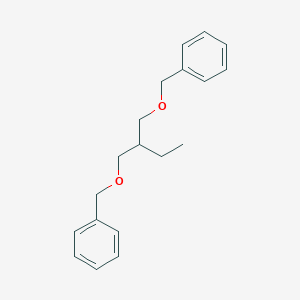
![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)

